molecular formula C8H4BrClN2 B1343828 6-Bromo-1-chlorophthalazine CAS No. 470484-70-9

6-Bromo-1-chlorophthalazine

Cat. No. B1343828
Key on ui cas rn: 470484-70-9
M. Wt: 243.49 g/mol
InChI Key: GHENEHYQUQKATD-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

A mixture of 6-bromophthalazin-1(2H)-one (17, 2.6 g, 12 mmol) in phosphorous oxychloride (11 mL, 116 mmol) was treated with diisopropylethylamine (2.0 mL, 12 mmol). The mixture was stirred at room temperature for 30 min, then warmed up to a temperature of between about 95-100° C. and stirred under nitrogen. The suspension (reaction) became a deep brown solution in about 30 min, then a yellow solid precipitated out. After about 3 h, all of the starting material was converted, as appeared by TLC, to product (M+1=243, 245). After the mixture was cooled down to room temperature, it was diluted with 50 mL CHCl3 and cooled down to 0° C. The precipitate was filtrated, washed with 10 mL ice cool CHCl3, collected and dried under vacuum, to afford 1.96 g of 6-bromo-1-chlorophthalazine 18, as yellow solid. Found MS (ES+): 243, 245 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](O)=[N:7][N:6]=[CH:5]2.P(Cl)(Cl)([Cl:15])=O.C(N(C(C)C)CC)(C)C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:15])=[N:7][N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)O
Name
Quantity
11 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed up to a temperature of between about 95-100° C.
STIRRING
Type
STIRRING
Details
stirred under nitrogen
CUSTOM
Type
CUSTOM
Details
The suspension (reaction)
CUSTOM
Type
CUSTOM
Details
in about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a yellow solid precipitated out
WAIT
Type
WAIT
Details
After about 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled down to room temperature
ADDITION
Type
ADDITION
Details
it was diluted with 50 mL CHCl3
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with 10 mL ice
TEMPERATURE
Type
TEMPERATURE
Details
cool CHCl3
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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